Potassium diphosphate

Beschreibung

The CIR Expert Panel concluded that the following 31 ingredients are safe in the present practices of use and concentration in cosmetics as described in this safety assessment, when formulated to be non-irritating...Tetrapotassium Pyrophosphate...

Eigenschaften

IUPAC Name |

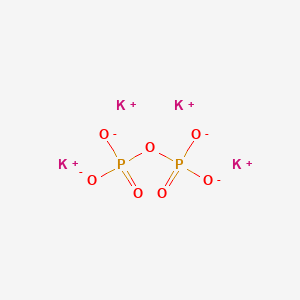

tetrapotassium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLIXPGLDDLTM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4P2O7, K4O7P2 | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036446 | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided., Dry Powder; Liquid; NKRA; Other Solid, Colourless crystals or white, very hygroscopic powder, Trihydrate: Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [ICSC] White hygroscopic powder or granules; [Alfa Aesar MSDS], ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER. | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Solubility in water, g/100ml at 25 °C: 187 (very good) | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7320-34-5, 10124-52-4 | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9W4019H5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1090 °C | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Potassium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical synthesis methods for potassium diphosphate (B83284) (K₄P₂O₇), also known as tetrapotassium pyrophosphate (TKPP). The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This guide details the primary industrial production routes, including experimental protocols and quantitative data, to facilitate a deeper understanding and practical application of these synthetic processes.

Thermal Dehydration of Dipotassium (B57713) Phosphate (B84403)

The most prevalent industrial method for synthesizing potassium diphosphate is the thermal dehydration (calcination) of dipotassium phosphate (K₂HPO₄). This two-step process begins with the neutralization of phosphoric acid, followed by high-temperature condensation.

Step 1: Neutralization

In the initial step, phosphoric acid (H₃PO₄) is neutralized with a potassium source, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to produce dipotassium phosphate. The reaction is exothermic and requires careful control of the stoichiometry and pH.

Experimental Protocol:

-

A food-grade phosphoric acid solution (e.g., 30%) is charged into a neutralization reactor.[1]

-

Under continuous agitation, a solution of potassium hydroxide is gradually added to the reactor.[1]

-

The temperature of the reaction mixture is maintained within a specified range, for example, between 50°C and 90°C.

-

The addition of potassium hydroxide continues until the pH of the solution reaches a target value, typically between 8.0 and 9.5, to ensure the formation of dipotassium phosphate.[2]

-

The resulting solution of dipotassium phosphate may then be subjected to purification steps, such as treatment with activated carbon for decolorization, followed by filtration to remove any insoluble impurities.[1]

-

The purified solution is then concentrated by evaporation, often at temperatures between 120°C and 124°C.[1]

-

Upon cooling to around 20°C, dipotassium hydrogen phosphate trihydrate crystals precipitate.[1]

-

The crystals are separated from the mother liquor via centrifugation.[1]

Step 2: Calcination

The separated dipotassium phosphate is then subjected to high temperatures to induce dehydration and condensation, forming tetrapotassium pyrophosphate.

Experimental Protocol:

-

The dipotassium hydrogen phosphate is heated to 120-130°C to obtain anhydrous dipotassium hydrogen phosphate.[1]

-

The anhydrous dipotassium phosphate is then transferred to a calciner.

-

The material is heated to a temperature range of 400°C to 600°C.[1][3] This high temperature drives off water molecules, leading to the condensation of two orthophosphate molecules into one pyrophosphate molecule.[3]

-

The resulting product is cooled to yield solid tetrapotassium pyrophosphate.[1]

Quantitative Data Summary: Thermal Dehydration Method

| Parameter | Value | Reference(s) |

| Neutralization Step | ||

| Phosphoric Acid Concentration | 30% (food-grade) | [1] |

| Reaction Temperature | 50°C - 90°C | [2] |

| Final pH | 8.0 - 9.5 | [2] |

| Evaporation Temperature | 120°C - 124°C | [1] |

| Crystallization Temperature | < 20°C | [1] |

| Calcination Step | ||

| Dehydration Temperature | 120°C - 130°C | [1] |

| Polymerization Temperature | 500°C - 600°C | [1][4] |

Logical Workflow for Thermal Dehydration of Dipotassium Phosphate

Caption: Workflow for the synthesis of this compound via thermal dehydration.

Direct Reaction of Pyrophosphoric Acid with Potassium Hydroxide

An alternative industrial synthesis route involves the direct reaction of pyrophosphoric acid (H₄P₂O₇) with potassium hydroxide (KOH). This method is advantageous as it circumvents the high-temperature calcination step, potentially leading to lower energy consumption.[4]

Experimental Protocol:

-

A charge of potassium hydroxide solution is placed in a mixing tank equipped with an agitator and cooling coils.[3]

-

Solid, granular pyrophosphoric acid is gradually added to the KOH solution while mixing.[3]

-

The temperature during the reaction is controlled to be around 65°C.

-

The mixing is continued until the reaction is complete, which typically takes about one hour per batch.

-

The final pH of the reaction mixture can range from approximately 7 to 13.[3]

-

This process yields a concentrated solution of potassium pyrophosphate, with over 85% of the total phosphate being in the pyrophosphate form.[4]

Quantitative Data Summary: Direct Reaction Method

| Parameter | Value | Reference(s) |

| Reactants | Pyrophosphoric Acid (solid, granular), Potassium Hydroxide (solution) | [3][4] |

| Reaction Temperature | ~65°C | [4] |

| Reaction Time | ~1 hour per batch | [4] |

| Final pH | 7 - 13 | [3] |

| Product Composition | >85% Potassium Pyrophosphate | [4] |

Signaling Pathway for Direct Reaction Synthesis

Caption: Direct reaction pathway for this compound synthesis.

Synthesis from Monopotassium Phosphate

While not a direct synthesis of this compound, the production of monopotassium phosphate (KH₂PO₄) is a crucial preliminary step in some processes. Monopotassium phosphate can be converted to dipotassium phosphate, which is then used in the thermal dehydration method. When heated further, monopotassium phosphate decomposes to potassium metaphosphate (KPO₃) at around 400°C.[5]

Experimental Protocol for Monopotassium Phosphate Synthesis:

-

Phosphoric acid and potassium hydroxide are mixed in a 1:1 molar ratio.[6]

-

An appropriate amount of water is added to dissolve the reactants with stirring.[6]

-

The solution is heated to 80-90°C in a reaction vessel with continued stirring.[6]

-

Upon completion of the reaction, the solution is cooled to room temperature to allow for the crystallization of monopotassium phosphate.[6]

-

The crystals are then separated by filtration or centrifugation and dried.[6]

Experimental Workflow for Monopotassium Phosphate Synthesis

Caption: Experimental workflow for the synthesis of monopotassium phosphate.

References

- 1. Potassium Pyrophosphate [chembk.com]

- 2. scispace.com [scispace.com]

- 3. US3325244A - Potassium pyrophosphate solution - Google Patents [patents.google.com]

- 4. Potassium Pyrophosphate | High-Purity Reagent [benchchem.com]

- 5. MONOPOTASSIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. Four preparation methods of potassium dihydrogen phosphate [lygshuren.com]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Diphosphate (Tetrapotassium Pyrophosphate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium diphosphate, also known as tetrapotassium pyrophosphate (TKPP). The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

Tetrapotassium pyrophosphate is an inorganic salt with the chemical formula K₄P₂O₇.[1][2][3] It is a white, hygroscopic solid that can appear as a crystalline powder or in granular form.[1][2][4][5] This compound is odorless and readily soluble in water, forming an alkaline solution, but it is insoluble in ethanol.[2][4][5][6]

Table 1: General Physicochemical Properties of Tetrapotassium Pyrophosphate

| Property | Value | References |

| Chemical Formula | K₄P₂O₇ | [1][2][3] |

| Molecular Weight | 330.34 g/mol | [1][2] |

| Appearance | White crystalline powder or granules | [1][2][4][5] |

| Odor | Odorless | |

| Density | 2.33 - 2.534 g/cm³ | [4][5] |

| Melting Point | 1090 - 1300 °C | [2][7] |

| Solubility in Water | 187 g / 100 g of water at 25°C | [4][5] |

| Solubility in Ethanol | Insoluble | [2][4][5] |

| pH of 1% Aqueous Solution | 10.0 - 10.7 | [1][2] |

| Hygroscopicity | Hygroscopic | [1][4][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research and quality assurance.

Determination of Solubility in Water

Objective: To determine the solubility of tetrapotassium pyrophosphate in water at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of tetrapotassium pyrophosphate to a known volume of deionized water in a beaker with a magnetic stirrer.

-

Heat the solution to the desired temperature and maintain this temperature while stirring for a sufficient time to ensure equilibrium is reached (e.g., 2-4 hours). The presence of undissolved solid indicates a saturated solution.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling.

-

Transfer the aliquot to a pre-weighed container.

-

Weigh the container with the solution to determine the mass of the solution.

-

Evaporate the water from the solution by heating in a drying oven at an appropriate temperature (e.g., 105°C) until a constant weight of the dry salt is achieved.

-

Cool the container in a desiccator and weigh it to determine the mass of the dissolved salt.

-

-

Calculation:

-

Calculate the solubility in grams of salt per 100 g of water using the following formula: Solubility = (mass of dry salt / (mass of solution - mass of dry salt)) * 100

-

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of tetrapotassium pyrophosphate using a melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the tetrapotassium pyrophosphate sample is finely powdered and completely dry.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring the tube is sealed at one end.[8][9]

-

Compact the sample at the bottom of the tube by gently tapping it. The packed sample height should be 2-4 mm.[10]

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.[8][9][10]

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point).[9] A narrow melting range is indicative of a pure substance.[8]

-

Assay of Tetrapotassium Pyrophosphate (Titration Method)

Objective: To determine the purity of a tetrapotassium pyrophosphate sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 600 mg of the tetrapotassium pyrophosphate sample and dissolve it in 100 ml of deionized water in a 400-ml beaker.[1]

-

-

pH Adjustment:

-

Using a pH meter, adjust the pH of the solution to exactly 3.8 with hydrochloric acid.[1]

-

-

Titration:

-

Add 50 ml of a 12.5% zinc sulfate (B86663) solution (prepared by dissolving 125 g of ZnSO₄·7H₂O in water, diluting to 1000 ml, filtering, and adjusting the pH to 3.8).[1]

-

Allow the solution to stand for 2 minutes.[1]

-

Titrate the liberated acid with a standardized 0.1 N sodium hydroxide (B78521) solution until the pH of the solution returns to 3.8.[1] It is important to allow time for any precipitated zinc hydroxide to redissolve near the endpoint.[1]

-

-

Calculation:

-

The percentage of K₄P₂O₇ is calculated based on the volume of NaOH used.

-

Synthesis and Quality Control Workflows

Visual representations of the synthesis and quality control processes can aid in understanding the production and analysis of tetrapotassium pyrophosphate.

Synthesis of Tetrapotassium Pyrophosphate

The industrial synthesis of tetrapotassium pyrophosphate is typically a two-step process involving neutralization followed by calcination.[6][11] First, phosphoric acid is neutralized with a potassium source, such as potassium hydroxide or potassium carbonate, to form dipotassium (B57713) phosphate (B84403) (K₂HPO₄).[3][6][11] This intermediate is then heated to a high temperature to induce a condensation reaction, forming tetrapotassium pyrophosphate and water.[6][11]

Quality Control Workflow for Tetrapotassium Pyrophosphate

A robust quality control process is essential to ensure the purity and consistency of tetrapotassium pyrophosphate for its intended applications. This workflow outlines the key analytical tests performed.

References

- 1. fao.org [fao.org]

- 2. Potassium pyrophosphate | K4P2O7 | CID 23740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical raw material—Tetra Potassium Pyrophosphate - Manufacturer and Supplier | Ruixiang [goldenefertilizer.com]

- 4. Page loading... [wap.guidechem.com]

- 5. POTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. TETRAPOTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. TKPP [chembk.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. US3325244A - Potassium pyrophosphate solution - Google Patents [patents.google.com]

Unveiling the Crystalline Architecture of Potassium Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of potassium diphosphate (B83284) (K₄P₂O₇), a compound of significant interest across various scientific and industrial domains. This document delves into the crystallographic data of its anhydrous polymorphs, outlines detailed experimental protocols for structure determination, and presents visual workflows to elucidate the analytical process.

Crystallographic Data of Anhydrous Potassium Diphosphate Polymorphs

The crystal structure of anhydrous tetrapotassium pyrophosphate has been resolved into two hexagonal polymorphs, the γ- and δ-forms.[1] The γ-form is stable at higher temperatures, while the δ-form is observed at room temperature.[1] The δ-form is notably hygroscopic and readily converts to its trihydrate (K₄P₂O₇·3H₂O) upon exposure to air.[1]

Below is a summary of the key crystallographic data for these two polymorphs, derived from X-ray powder diffraction studies.[1]

| Parameter | γ-K₄P₂O₇ (at 300 °C)[1] | δ-K₄P₂O₇ (at Room Temperature)[1] |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6₃/mmc | P6₁ |

| Unit Cell Parameters | ||

| a (Å) | 5.9645(3) | 10.21145(7) |

| c (Å) | 14.4972(8) | 42.6958(4) |

| Unit Cell Volume (ų) | 446.64(4) | 3855.59(7) |

| Formula Units (Z) | 2 | 18 |

| Conformation | Eclipsed | Two staggered, one eclipsed |

Experimental Protocols

The determination of the crystal structure of this compound polymorphs relies on powder X-ray diffraction (XRD) techniques. The following outlines a generalized experimental protocol for such an analysis.

Sample Preparation

-

Synthesis of Anhydrous this compound: Anhydrous K₄P₂O₇ can be synthesized by the thermal decomposition of dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄). The reaction involves heating K₂HPO₄ at a temperature range of 500-600 °C, leading to the loss of a water molecule and the formation of potassium pyrophosphate.[2]

-

Sample Grinding: The synthesized crystalline powder is finely ground to a homogenous particle size to ensure random orientation during XRD analysis, which is crucial for obtaining high-quality diffraction data.

-

Sample Mounting: The powdered sample is carefully mounted onto a sample holder suitable for the X-ray diffractometer. Care must be taken to avoid preferred orientation of the crystallites. For the hygroscopic δ-form, sample preparation and mounting should be performed in a dry environment (e.g., a glove box) to prevent hydration.[1]

X-ray Diffraction Data Collection

-

Instrument Setup: A high-resolution powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.[3] The instrument is calibrated using a standard reference material.

-

Data Collection Parameters: The XRD pattern is collected over a specific 2θ range (e.g., 10° to 80°) with a defined step size and counting time per step to ensure good signal-to-noise ratio.[3] For high-temperature analysis of the γ-form, a furnace attachment is used to maintain the desired temperature.[1]

Data Analysis and Structure Refinement

-

Phase Identification: The collected XRD pattern is first compared with standard diffraction databases (e.g., the Powder Diffraction File) to identify the crystalline phases present in the sample.

-

Unit Cell Determination and Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system. Software packages are employed to index the diffraction pattern.

-

Structure Solution and Refinement: The crystal structure is solved and refined using the Rietveld method.[1] This involves creating a theoretical diffraction pattern from a starting structural model and refining the atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit to the experimental data.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound.

Caption: Workflow for the synthesis and characterization of anhydrous this compound.

Caption: Logical flow of the Rietveld refinement process for crystal structure determination.

References

An In-depth Technical Guide to the High-Temperature Behavior of Potassium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature characteristics of potassium diphosphate (B83284) (K₄P₂O₇), also known as tetrapotassium pyrophosphate. Contrary to a process of simple thermal decomposition, potassium diphosphate exhibits remarkable thermal stability, characterized by a high melting point and a series of polymorphic phase transitions. This document details the thermal synthesis, phase transformations, and the ultimate thermal stability of this compound, supported by quantitative data and experimental methodologies.

Thermal Synthesis of this compound

This compound is synthesized through the thermal condensation of dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄). This process involves the elimination of a water molecule from two moles of the precursor at elevated temperatures.

The overall reaction is as follows:

2 K₂HPO₄(s) → K₄P₂O₇(s) + H₂O(g)

The calcination is typically carried out in a furnace at temperatures ranging from 500°C to 650°C for a duration of 2 to 3 hours to ensure the complete conversion to this compound[1][2][3]. The completion of the reaction can be monitored by testing for the absence of orthophosphate using a silver nitrate (B79036) solution; the absence of a yellow precipitate of silver orthophosphate indicates the formation of pyrophosphate[3]. A continuous production method involves spraying a solution of dipotassium phosphate onto a rotary drum dryer heated with high-temperature oil (200°C - 340°C) to produce a solid, which is then conveyed to a polymerization furnace at 500°C to 600°C[4].

Objective: To synthesize this compound (K₄P₂O₇) from dipotassium hydrogen phosphate (K₂HPO₄) via thermal condensation.

Materials and Equipment:

-

Dipotassium hydrogen phosphate (K₂HPO₄), anhydrous or hydrated

-

High-temperature furnace with programmable controller

-

Ceramic or platinum crucible

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately weigh a desired amount of dipotassium hydrogen phosphate into a pre-weighed crucible. If using a hydrated form, the initial mass will be higher.

-

Place the crucible containing the K₂HPO₄ into the high-temperature furnace.

-

Program the furnace to heat to a temperature between 500°C and 650°C. A typical heating rate is 10°C/min.

-

Hold the temperature at the setpoint for 2-3 hours to ensure complete condensation and water elimination.

-

After the hold time, turn off the furnace and allow it to cool down to room temperature.

-

Once cooled, remove the crucible from the furnace and place it in a desiccator to prevent moisture absorption, as K₄P₂O₇ is hygroscopic.

-

Weigh the crucible with the final product to determine the mass of K₄P₂O₇ synthesized and to verify the mass loss corresponding to the elimination of water.

-

(Optional) The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and purity.

Thermal Stability and Decomposition

This compound is a highly stable inorganic compound, characterized by a high melting point and boiling point. This thermal robustness is a key property for its various industrial applications.

| Property | Value | Reference(s) |

| Melting Point | 1109°C | [2][3] |

| Boiling Point | >1500°C | [5] |

There is no evidence in the reviewed literature of a distinct thermal decomposition of this compound in an inert atmosphere below or at its melting point. The compound is known to be stable at room temperature in closed containers under normal storage conditions.

While direct thermal decomposition is not a prominent feature, safety data sheets indicate that under fire conditions or at very high temperatures, irritating and highly toxic gases may be generated through decomposition or combustion[5]. However, specific decomposition products and pathways under controlled, inert conditions are not well-documented, suggesting that such decomposition occurs under more extreme or reactive environments. It is noted that this compound is not known to emit toxic fumes when exposed to high temperatures under normal use[3].

Polymorphic Transitions of this compound

This compound exists in several crystalline forms (polymorphs), and it undergoes phase transitions at specific temperatures. These transitions are reversible and involve changes in the crystal structure. The study of these transitions is crucial for understanding the material's properties at different temperatures.

High-temperature X-ray diffraction (XRD) is a primary technique for investigating these polymorphic transitions. By analyzing the diffraction patterns as a function of temperature, changes in the crystal lattice and symmetry can be identified, revealing the transition temperatures and the structures of the different polymorphs.

Objective: To identify the polymorphic transition temperatures of this compound.

Materials and Equipment:

-

This compound (K₄P₂O₇) powder

-

High-temperature X-ray diffractometer with a programmable furnace

-

Sample holder suitable for high temperatures (e.g., platinum or ceramic)

Procedure:

-

Mount a small amount of K₄P₂O₇ powder onto the sample holder of the HT-XRD instrument.

-

Set the desired temperature program. This typically involves heating the sample from room temperature to a temperature approaching its melting point (e.g., up to 1000°C) in a controlled atmosphere (e.g., nitrogen or argon).

-

Collect XRD patterns at regular temperature intervals (e.g., every 20-50°C) during heating. The 2θ range should be sufficient to capture the characteristic diffraction peaks.

-

After reaching the maximum temperature, the sample can be cooled back to room temperature, and XRD patterns can be collected during cooling to check for the reversibility of the transitions.

-

Analyze the collected XRD patterns to identify changes in peak positions and intensities, which indicate a phase transition. The temperature at which these changes occur is the transition temperature.

-

The crystal structure of each polymorph can be determined by indexing the diffraction peaks and performing Rietveld refinement.

Signaling Pathways and Logical Relationships

The thermal behavior of this compound can be summarized in a logical workflow, from its precursor to its various high-temperature forms.

Caption: Thermal pathway of this compound from synthesis to potential decomposition.

References

- 1. Potassium Pyrophosphate [chembk.com]

- 2. POTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. CN102001639B - Method for continuously producing potassium pyrophosphate by two-step process - Google Patents [patents.google.com]

- 5. vi.tnjchem.com [vi.tnjchem.com]

A Historical Overview of Potassium Diphosphate in Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium diphosphate (B83284), also known as potassium pyrophosphate (K₄P₂O₇), is an inorganic salt that has played a multifaceted role in the advancement of chemical research. From its discovery in the early 19th century, a period marked by foundational developments in phosphate (B84403) chemistry, it has found applications ranging from analytical chemistry to biochemistry and industrial processes.[1] This technical guide provides a historical overview of potassium diphosphate, detailing its synthesis, key experimental applications, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The study of phosphates gained significant momentum in the early 19th century. The pioneering work of Swedish chemist Jöns Jacob Berzelius on phosphoric acids laid the groundwork for understanding these complex compounds. The existence of polyphosphates was foreshadowed in 1816 by Berzelius's observation of different types of phosphoric acids. Building on this, Thomas Clark is credited with the first synthesis of tetrasodium (B8768297) pyrophosphate in 1827. The synthesis of this compound followed as an extension of this burgeoning field of condensed phosphates.[1]

Initially, the production of this compound was achieved through the thermal dehydration of potassium dihydrogen phosphate (KH₂PO₄). This process involves heating the monobasic salt to high temperatures (500-600 °C), causing the loss of water molecules and the formation of the pyrophosphate structure. This fundamental synthetic route has been refined over the years for purity and scalability.

Physicochemical Properties: A Tabular Summary

The utility of this compound in various research and industrial applications is underpinned by its distinct physicochemical properties. Its high solubility in water and its ability to act as a chelating and buffering agent are particularly noteworthy.[1][2] The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | K₄P₂O₇ | [3] |

| Molecular Weight | 330.34 g/mol | [3] |

| Appearance | White, crystalline or granular solid | [1][2] |

| Melting Point | 1109 °C | [1][4] |

| Solubility in Water | 187 g / 100 g H₂O at 25 °C | [1][2][4][5] |

| pH of 1% Aqueous Solution | ~10.2 - 10.5 | [1][2][4] |

| Density | 2.534 g/cm³ | [1][2] |

Key Historical and Modern Applications in Research

This compound's journey through chemical research has been marked by its application in diverse fields:

-

Analytical Chemistry: Historically, pyrophosphates were utilized in gravimetric and titrimetric methods for the determination of metal ions. The ability of the pyrophosphate anion to form stable, often insoluble, complexes with various metals was the basis for these analytical techniques. While modern instrumental methods have largely superseded these classical techniques, they were crucial for quantitative analysis in the 19th and early 20th centuries.

-

Biochemistry: In the realm of early biochemistry, inorganic pyrophosphate (PPi) was investigated for its potential role as an ancient energy currency, a precursor to the now-ubiquitous adenosine (B11128) triphosphate (ATP). Although ATP is now recognized as the primary energy carrier, the study of PPi's role provided fundamental insights into bioenergetics. Today, this compound is still used in biochemical research as a buffering agent and a source of pyrophosphate for enzymatic assays.

-

Electrochemistry and Electroplating: A significant industrial and research application of this compound has been in cyanide-free electroplating.[1] Its ability to form stable complexes with metal ions like copper makes it an effective and less toxic alternative to cyanide in electroplating baths.[6][7][8][9][10] Research in this area focuses on optimizing bath compositions to achieve desired plating characteristics.

-

Food Science and Drug Development: In food science, this compound is used as an emulsifier, stabilizer, and quality improver.[2] For drug development professionals, its properties as a buffering agent and excipient are of interest in formulation studies.

Experimental Protocols: A Historical Perspective

To provide a tangible example of this compound's historical application in analytical chemistry, a detailed titrimetric method for the determination of pyrophosphate is outlined below. This method is based on the principles of precipitation and acid-base titration, which were common in the late 19th and early 20th centuries.

Titrimetric Determination of Pyrophosphate

This method relies on the precipitation of zinc pyrophosphate and the subsequent titration of the liberated acid.

Principle: Potassium pyrophosphate reacts with zinc sulfate (B86663) in a neutral or slightly acidic solution to form an insoluble zinc pyrophosphate precipitate. This reaction releases sulfuric acid, which can then be titrated with a standard solution of sodium hydroxide (B78521) to determine the amount of pyrophosphate present.

Reagents:

-

Potassium Pyrophosphate (K₄P₂O₇) solution of unknown concentration.

-

Zinc Sulfate solution (12.5% w/v): Dissolve 125 g of ZnSO₄·7H₂O in deionized water and dilute to 1000 mL. Adjust the pH to 3.8.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Hydrochloric Acid (HCl) solution for pH adjustment.

-

pH meter or appropriate indicator.

Procedure:

-

Accurately weigh approximately 600 mg of the potassium pyrophosphate sample and dissolve it in 100 mL of deionized water in a 400 mL beaker.

-

Using a pH meter, carefully adjust the pH of the solution to exactly 3.8 with hydrochloric acid.

-

Add 50 mL of the 12.5% zinc sulfate solution to the beaker. A white precipitate of zinc pyrophosphate will form.

-

Allow the mixture to stand for 2 minutes to ensure complete precipitation.

-

Titrate the liberated sulfuric acid with the standardized 0.1 M sodium hydroxide solution until the pH of the solution returns to exactly 3.8.

-

Near the endpoint, add the sodium hydroxide solution dropwise, allowing time for any precipitated zinc hydroxide to redissolve.

-

Record the volume of sodium hydroxide solution used.

Calculation: The concentration of potassium pyrophosphate can be calculated using the following formula:

mg of K₄P₂O₇ = V(NaOH) × M(NaOH) × 165.2

Where:

-

V(NaOH) is the volume of sodium hydroxide solution used in liters.

-

M(NaOH) is the molarity of the sodium hydroxide solution.

-

165.2 is half the molar mass of K₄P₂O₇ (as 2 moles of NaOH react per mole of K₄P₂O₇).

Visualizations: Diagrams of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Historical synthesis of this compound via thermal dehydration.

Caption: Workflow for the titrimetric analysis of pyrophosphate.

Caption: Conceptual role of pyrophosphate in early bioenergetics.

Conclusion

This compound has a rich history intertwined with the development of modern chemistry. From its early discovery and synthesis to its crucial role in historical analytical methods and its continued relevance in industrial applications and specialized research areas, K₄P₂O₇ remains a compound of interest. This guide has provided a concise yet comprehensive overview, complete with historical context, quantitative data, and detailed experimental protocols, to serve as a valuable resource for the scientific community. The enduring utility of this compound is a testament to the foundational importance of understanding the chemistry of phosphates.

References

- 1. Page loading... [guidechem.com]

- 2. POTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. santos.com [santos.com]

- 4. Potassium pyrophosphate | 7320-34-5 [chemicalbook.com]

- 5. Potassium Pyrophosphate [chembk.com]

- 6. finishing.com [finishing.com]

- 7. JPH10102278A - Pyrophosphate bath for copper-tin alloy plating - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nmfrc.org [nmfrc.org]

- 10. US3157586A - Copper pyrophosphate electroplating baths - Google Patents [patents.google.com]

Industrial Manufacturing of Potassium Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core industrial manufacturing processes for potassium diphosphate, also known as tetrapotassium pyrophosphate (TKPP). The information presented herein is curated for researchers, scientists, and professionals involved in drug development who require a technical understanding of the synthesis of this versatile excipient. This document details the primary manufacturing methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process flow diagrams.

Core Manufacturing Processes

The industrial production of tetrapotassium pyrophosphate is predominantly a two-stage process involving an initial neutralization reaction to form dipotassium (B57713) phosphate (B84403), followed by a thermal condensation step (calcination) to yield the final product.

Stage 1: Neutralization

The first stage involves the neutralization of phosphoric acid (H₃PO₄) with a potassium source to produce dipotassium hydrogen phosphate (K₂HPO₄). The choice of potassium source can vary, with the most common being potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).

-

Using Potassium Hydroxide: A solution of potassium hydroxide is reacted with phosphoric acid. This is a straightforward acid-base neutralization. The reaction is exothermic.

-

Reaction: H₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O[1]

-

-

Using Potassium Carbonate: Potassium carbonate solution is added to phosphoric acid, resulting in the formation of dipotassium phosphate, water, and carbon dioxide.

-

Reaction: H₃PO₄ + K₂CO₃ → K₂HPO₄ + H₂O + CO₂[1]

-

Stage 2: Thermal Condensation (Calcination)

The dipotassium phosphate produced in the first stage is then subjected to high temperatures in a process known as calcination. This step drives off water of constitution, causing two molecules of dipotassium phosphate to condense into one molecule of tetrapotassium pyrophosphate.[2]

-

Reaction: 2K₂HPO₄ → K₄P₂O₇ + H₂O

This thermal dehydration is a critical step that requires careful temperature control to ensure complete conversion and to obtain a product with the desired purity and properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the industrial manufacturing of tetrapotassium pyrophosphate.

Table 1: Process Parameters for Dipotassium Phosphate Synthesis (Neutralization Stage)

| Parameter | Value | Source of Reactants |

| Phosphoric Acid Concentration | 30% or 85% | Food Grade[3] |

| Potassium Source | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | Food or Industrial Grade[3] |

| Reaction Temperature | ≤ 90°C | [4] |

| Reaction Time | 20 - 70 minutes | [5] |

| Final pH | 8.4 - 9.5 | [3][4] |

| Specific Gravity of Solution | 1.50 - 1.55 | [4] |

Table 2: Process Parameters for Tetrapotassium Pyrophosphate Synthesis (Calcination Stage)

| Parameter | Value | Notes |

| Starting Material | Dipotassium Hydrogen Phosphate (K₂HPO₄) | Anhydrous or Trihydrate |

| Calcination Temperature | 400 - 600°C | [2][6] |

| Intermediate Drying Temperature | 120 - 130°C | To obtain anhydrous dipotassium hydrogen phosphate from trihydrate |

Table 3: Product Specifications for Tetrapotassium Pyrophosphate (TKPP)

| Parameter | Specification | Grade |

| Assay (K₄P₂O₇ content) | ≥ 95.0% | Food Grade |

| Assay (K₄P₂O₇ content) | ≥ 94.0 - 96.0% | Industrial Grade |

| Assay (K₄P₂O₇ content) | ≥ 98.0% | Electroplating Grade |

| pH (1% solution) | 10.0 - 10.7 | [7] |

| Water Insolubles | ≤ 0.2% | [7] |

| Loss on Ignition | ≤ 2% | [7] |

| Fluoride | ≤ 10 mg/kg | [7] |

| Arsenic (As) | ≤ 3 mg/kg | [7] |

| Lead (Pb) | ≤ 4 mg/kg | [7] |

Experimental Protocols

The following are generalized experimental protocols for the key stages of tetrapotassium pyrophosphate production based on available data.

Protocol for Dipotassium Phosphate Synthesis via Neutralization

Objective: To produce a solution of dipotassium hydrogen phosphate.

Materials:

-

Food-grade phosphoric acid (30% solution)

-

Food-grade potassium hydroxide solution

-

Reactor vessel with stirring mechanism and pH monitoring

-

Activated carbon

-

Filtration unit

Methodology:

-

Charge the reactor with a measured volume of 30% phosphoric acid solution.

-

Under constant stirring, slowly add the potassium hydroxide solution to the phosphoric acid.

-

Monitor the pH of the reaction mixture continuously and maintain it at a final pH of approximately 8.4.[3]

-

Control the reaction temperature to not exceed 90°C.[4]

-

After the neutralization is complete, heat the resulting solution.

-

Add activated carbon to the hot solution for decolorization and stir for 30-40 minutes.[4]

-

Filter the solution to remove the activated carbon and any insoluble impurities.

-

The resulting clear filtrate is a solution of dipotassium hydrogen phosphate.

Protocol for Tetrapotassium Pyrophosphate Synthesis via Calcination

Objective: To convert dipotassium hydrogen phosphate to tetrapotassium pyrophosphate.

Materials:

-

Dipotassium hydrogen phosphate (solid, anhydrous or trihydrate)

-

Calciner or high-temperature furnace

-

Evaporation/concentration unit

-

Crystallizer

-

Centrifuge

-

Drying unit

Methodology:

-

Take the clear dipotassium hydrogen phosphate solution from the previous stage and transfer it to an evaporation unit.

-

Heat the solution to 120-124°C to concentrate it by evaporating water.

-

Cool the concentrated solution to below 20°C to induce crystallization of dipotassium hydrogen phosphate trihydrate.

-

Separate the crystals from the mother liquor using a centrifuge.

-

Dry the dipotassium hydrogen phosphate trihydrate crystals by heating them to 120-130°C to remove the water of crystallization and obtain anhydrous dipotassium hydrogen phosphate.

-

Transfer the anhydrous dipotassium hydrogen phosphate to a calciner.

-

Heat the material to a temperature between 500-600°C.[6]

-

Maintain this temperature for a sufficient duration to ensure complete conversion to tetrapotassium pyrophosphate.

-

After calcination, cool the product. The resulting material is tetrapotassium pyrophosphate.

-

The final product can be milled or granulated to meet specific particle size requirements.

Process Visualizations

The following diagrams illustrate the logical workflow of the industrial manufacturing process for tetrapotassium pyrophosphate.

Caption: Workflow for TKPP manufacturing via neutralization with KOH.

Caption: Logical relationship of process stages for TKPP production.

References

- 1. vinipulchemicals.com [vinipulchemicals.com]

- 2. US3325244A - Potassium pyrophosphate solution - Google Patents [patents.google.com]

- 3. TETRAPOTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. CN102249204A - Method for preparing dipotassium phosphate - Google Patents [patents.google.com]

- 5. CN104003362A - Production method of dipotassium phosphate - Google Patents [patents.google.com]

- 6. TETRAPOTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. fao.org [fao.org]

A Comprehensive Technical Guide to Potassium Diphosphate for Researchers and Drug Development Professionals

Introduction: Potassium diphosphate (B83284), also known by its systematic name tetrapotassium pyrophosphate (TKPP), is a versatile inorganic compound with the chemical formula K₄P₂O₇.[1][2][3][4] It is a white, hygroscopic crystalline powder or granular solid that is highly soluble in water and insoluble in ethanol.[1][2][3][5] This technical guide provides an in-depth overview of potassium diphosphate, focusing on its chemical properties, manufacturing, and applications relevant to scientific research and pharmaceutical development, including its role as a key excipient and reagent.

Core Chemical and Physical Properties

This compound is valued in various scientific and industrial applications for its properties as a buffering agent, chelating agent, dispersant, and emulsifier.[2][6][7][8] The aqueous solution of this compound is alkaline, typically with a pH between 10.0 and 11.5 for a 1% solution.[1][5][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7320-34-5[1][2][3] |

| Molecular Formula | K₄P₂O₇[1][2][3][4] |

| Molecular Weight | 330.34 g/mol [3][4][9] |

| Synonyms | Tetrapotassium pyrophosphate (TKPP), Tetrathis compound, Potassium pyrophosphate[3][6][9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder or granules, hygroscopic[3][5][9] |

| Solubility | Highly soluble in water (approx. 187 g in 100 g of water at 25°C), insoluble in ethanol[5] |

| pH (1% solution) | 10.0 - 11.5[1][5][7] |

| Melting Point | 1109 °C[5] |

Manufacturing and Synthesis

The industrial production of this compound typically involves a neutralization and subsequent calcination process. A common method begins with the reaction of phosphoric acid with potassium hydroxide (B78521).[1]

A generalized manufacturing process can be described as follows:

-

Neutralization: Phosphoric acid (H₃PO₄) is reacted with potassium hydroxide (KOH) in a 1:2 molar ratio to form dipotassium (B57713) phosphate (B84403) (K₂HPO₄).

-

Concentration and Dehydration: The resulting solution is heated to evaporate water and concentrate the dipotassium phosphate.

-

Calcination: The dried dipotassium phosphate is then heated to a high temperature (around 500-600°C) in a calciner. This step drives off water molecules and induces a condensation reaction, forming tetrapotassium pyrophosphate.

The following diagram illustrates a simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound has widespread industrial applications, its use in research and drug development is more specialized. It primarily serves as a functional excipient in pharmaceutical formulations and as a component in certain biochemical assays.

Role in Pharmaceutical Formulations

In the pharmaceutical industry, tetrapotassium pyrophosphate is utilized for its stabilizing and pH-adjusting properties.[6] Its functions include:

-

Buffering Agent: It helps maintain the desired pH of a formulation, which is crucial for the stability and efficacy of the active pharmaceutical ingredient (API).[2]

-

Chelating Agent: TKPP can sequester metal ions that might otherwise catalyze the degradation of the API.[2]

-

Emulsifier and Stabilizer: In liquid and semi-solid formulations, it can help to create and maintain a uniform dispersion of ingredients.[6]

Use in Biochemical and Enzymatic Assays

This compound can be used in the preparation of buffer systems for various biochemical and enzymatic assays. Furthermore, the pyrophosphate (PPi) moiety is a product of numerous enzymatic reactions, including those involved in DNA and RNA synthesis, and ATP hydrolysis. While TKPP itself is not typically the primary substrate, it can be used as a source of pyrophosphate for studying enzymes that utilize PPi.

There are established enzymatic assays for the sensitive detection of pyrophosphate, which can be employed to monitor the activity of enzymes that produce PPi. A common principle for these assays involves a series of coupled enzymatic reactions that ultimately lead to a detectable change in absorbance or fluorescence.

The following diagram outlines the general principle of a coupled enzymatic assay for pyrophosphate detection.

Experimental Protocols

While specific, detailed protocols for the use of this compound in novel drug development are often proprietary, a general procedure for its use in a standard analytical test for purity is provided by pharmacopeial monographs. The following is an example of an assay for tetrapotassium pyrophosphate purity.

Assay for Purity of Tetrapotassium Pyrophosphate

This method involves adjusting the pH of a solution of the sample and then titrating the acid that is liberated upon the addition of a zinc sulfate (B86663) solution.

-

Sample Preparation: Accurately weigh approximately 600 mg of the tetrapotassium pyrophosphate sample and dissolve it in 100 ml of water in a 400-ml beaker.

-

pH Adjustment: Using a pH meter, adjust the pH of the solution to exactly 3.8 with hydrochloric acid.

-

Reaction: Add 50 ml of a 1-in-8 solution of zinc sulfate (125 g of ZnSO₄·7H₂O dissolved in water, diluted to 1000 ml, filtered, and adjusted to pH 3.8). Allow the solution to stand for 2 minutes.

-

Titration: Titrate the liberated acid with 0.1 N sodium hydroxide until a pH of 3.8 is reached again. It is important to allow time for any precipitated zinc hydroxide to redissolve near the end-point after each addition of the sodium hydroxide solution.

-

Calculation: The purity of the tetrapotassium pyrophosphate can be calculated based on the volume of sodium hydroxide used.

Signaling Pathways

Currently, there is no direct evidence to suggest that extracellular this compound is a signaling molecule in the same way as, for example, inositol (B14025) pyrophosphates.[10][11][12][13][14] The biological significance of pyrophosphate is well-established, as it is a key component in energy metabolism and a regulator of biomineralization. However, the role of extracellular pyrophosphate is primarily understood in the context of its hydrolysis by enzymes like tissue-nonspecific alkaline phosphatase (TNAP) to provide phosphate for mineralization, or its role as an inhibitor of calcification.

The biological effects observed in relation to pyrophosphate are generally attributed to the pyrophosphate anion (P₂O₇⁴⁻) itself, rather than the potassium salt form. Therefore, any potential for this compound to influence cellular processes would likely be through its dissociation to provide pyrophosphate ions.

Conclusion

This compound (tetrapotassium pyrophosphate) is a functional inorganic compound with well-defined chemical and physical properties. For researchers and professionals in drug development, its primary utility lies in its application as a versatile excipient for controlling pH, chelating metal ions, and stabilizing formulations. While not a direct signaling molecule, its constituent pyrophosphate anion is a biologically significant molecule, and TKPP can serve as a source of this ion for in vitro studies. The provided technical information, including its properties, synthesis, and analytical methods, offers a solid foundation for its application in a scientific and pharmaceutical context.

References

- 1. TETRAPOTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. TETRAPOTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Potassium pyrophosphate | K4P2O7 | CID 23740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetra Potassium Pyrophosphate, Tetrapotassium Di-Phosphate, Mumbai, India [aartiphosphatesindia.com]

- 5. TETRAPOTASSIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. connectionchemical.com [connectionchemical.com]

- 7. TETRAPOTASSIUM PYROPHOSPHATE (TKPP) - Ataman Kimya [atamanchemicals.com]

- 8. TETRAPOTASSIUM PYROPHOSPHATE (TKPP) - Ataman Kimya [atamanchemicals.com]

- 9. fao.org [fao.org]

- 10. Towards pharmacological intervention in inositol pyrophosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Analysis of Potassium Diphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of potassium diphosphate (B83284) (K₄P₂O₇), also known as tetrapotassium pyrophosphate. This document details the principles and experimental protocols for Infrared (IR) Spectroscopy, Raman Spectroscopy, and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, presenting key quantitative data for the characterization of this important inorganic compound.

Introduction to Potassium Diphosphate

This compound is a salt with the chemical formula K₄P₂O₇. It is a white, hygroscopic solid that is highly soluble in water and finds applications in various fields, including as a food additive, a buffering agent, an emulsifier, and a dispersant. In the pharmaceutical and drug development sectors, it can be used in buffer solutions and as a component in certain formulations. Accurate and reliable analytical methods are crucial for its quality control and to understand its behavior in different chemical environments. Spectroscopic techniques offer powerful, non-destructive means for the structural elucidation and quality assessment of this compound.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a substance. Both IR and Raman spectroscopy provide a unique "fingerprint" of the molecule, based on the vibrational modes of its constituent chemical bonds. For the diphosphate anion (P₂O₇)⁴⁻, key vibrations include the stretching and bending modes of the P-O terminal bonds and the P-O-P bridge.

Experimental Protocols

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy of Solid K₄P₂O₇

A common method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.

-

Sample Preparation:

-

Thoroughly dry high-purity KBr powder in an oven to remove any moisture.

-

Grind a small amount of K₄P₂O₇ (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dried KBr to the ground sample.

-

Gently mix the K₄P₂O₇ and KBr to ensure a homogeneous mixture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Mount the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

2.1.2. Raman Spectroscopy of Solid and Aqueous K₄P₂O₇

Raman spectroscopy can be performed on both solid and aqueous samples of this compound.

-

Solid Sample Preparation:

-

Place a small amount of crystalline or powdered K₄P₂O₇ into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

-

Aqueous Solution Preparation:

-

Dissolve K₄P₂O₇ in deionized water to the desired concentration. The solution should be filtered to remove any particulate matter that could cause fluorescence.

-

-

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

-

Acquire the Raman spectrum over a suitable wavenumber range, paying attention to the regions where P-O vibrations are expected. The integration time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Quantitative Data and Vibrational Mode Assignments

The vibrational spectra of this compound are characterized by the modes of the (P₂O₇)⁴⁻ anion. The following table summarizes the key vibrational bands and their assignments.

| Wavenumber (cm⁻¹) | Infrared (IR) Intensity | Raman Intensity | Assignment |

| ~1130 - 1150 | Strong | Medium | νₐₛ(PO₃) - Asymmetric stretching of terminal PO₃ groups |

| ~1020 - 1040 | Strong | Strong | νₛ(PO₃) - Symmetric stretching of terminal PO₃ groups |

| ~980 - 1000 | Medium | Weak | νₐₛ(P-O-P) - Asymmetric stretching of the P-O-P bridge |

| ~730 - 750 | Medium | Strong | νₛ(P-O-P) - Symmetric stretching of the P-O-P bridge |

| ~500 - 600 | Medium | Medium | δ(PO₃) - Bending modes of terminal PO₃ groups |

| Below 400 | Medium | Medium | δ(P-O-P) and lattice modes - Bending of the P-O-P bridge and crystal lattice vibrations |

Note: The exact peak positions can vary depending on the physical state (solid or aqueous), crystal structure, and hydration state of the sample.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific and powerful technique for the analysis of phosphorus-containing compounds.[1] Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides sharp signals over a wide chemical shift range, making it excellent for both qualitative and quantitative analysis.[2][3] For this compound, ³¹P NMR can be used to confirm the presence of the pyrophosphate linkage and to quantify its concentration in solution.

Experimental Protocol for Aqueous K₄P₂O₇

-

Sample Preparation:

-

Dissolve a known amount of K₄P₂O₇ in a suitable solvent, typically deionized water or a buffered aqueous solution. D₂O is often added to provide a lock signal for the NMR spectrometer.

-

A reference standard, such as phosphoric acid (H₃PO₄) or a phosphate (B84403) salt with a known chemical shift, can be used as an external or internal reference. 85% H₃PO₄ is commonly used as an external reference and is assigned a chemical shift of 0 ppm.[4]

-

-

Data Acquisition:

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

The ³¹P NMR spectrum is acquired. Proton decoupling is often used to simplify the spectrum by removing couplings to any hydrogen atoms, although for K₄P₂O₇ in an aprotic environment, this is less critical.

-

For quantitative measurements, a sufficient relaxation delay between pulses must be used to ensure complete relaxation of the phosphorus nuclei.

-

Quantitative Data

In an aqueous solution, this compound typically exhibits a single sharp peak in the ³¹P NMR spectrum, as both phosphorus atoms are chemically equivalent.

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (K₄P₂O₇) | D₂O/H₂O | ~ -5 to -10 ppm |

Note: The chemical shift of the pyrophosphate peak can be influenced by factors such as pH, ionic strength, and the presence of metal ions.[5] Therefore, it is crucial to control these parameters for accurate and reproducible measurements.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: Workflow for FTIR analysis of solid K₄P₂O₇.

Caption: Workflow for Raman analysis of K₄P₂O₇.

Caption: Workflow for ³¹P NMR analysis of K₄P₂O₇.

Conclusion

The spectroscopic techniques of FTIR, Raman, and ³¹P NMR are indispensable tools for the comprehensive analysis of this compound. Vibrational spectroscopy provides detailed information about the structure of the diphosphate anion, while ³¹P NMR offers a highly specific method for identification and quantification. The experimental protocols and data presented in this guide serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound, enabling robust quality control and a deeper understanding of its chemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. abnmr.elte.hu [abnmr.elte.hu]

- 5. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Potassium Diphosphate in Food Preservation and Processing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium diphosphate (B83284), also known as dipotassium (B57713) phosphate (B84403) (DKP), is a versatile food additive with the chemical formula K₂HPO₄.[1] It is widely utilized in the food industry for its various functional properties that contribute to the quality, stability, and safety of processed foods.[2][3] As a water-soluble salt, it serves as a buffering agent, emulsifier, stabilizer, sequestrant, and nutrient source.[2][4] Its application spans across a wide range of food products, including dairy, meat, poultry, baked goods, and beverages, enhancing texture, extending shelf life, and improving overall product quality.[3][5][6] This document provides detailed application notes, quantitative data, and experimental protocols for the use of potassium diphosphate in food preservation and processing.

Mechanisms of Action

This compound's efficacy in food preservation and processing stems from several key physicochemical properties:

-

Buffering Agent: It helps to stabilize the pH of food products, which is crucial for controlling microbial growth, maintaining color and flavor stability, and ensuring consistent texture.[2][4][7] A 1% solution of dipotassium phosphate has a pH between 8.7 and 9.4.[4]

-

Sequestrant: It chelates metal ions, such as iron and copper, which can act as catalysts for oxidative reactions that lead to rancidity and discoloration in foods.[4] By binding these ions, it enhances the oxidative stability of the product.

-

Emulsifier and Stabilizer: In products like processed cheese and non-dairy creamers, this compound interacts with proteins to promote emulsification and prevent the separation of fat and water.[4][8][9] It helps to create and maintain a stable and uniform texture.[4]

-

Water Retention: In meat and poultry products, phosphates are known to increase the water-holding capacity of proteins, leading to juicier and more tender products with reduced cooking losses.[10][11]

-

Antimicrobial Activity: While not a primary antimicrobial agent, phosphates can exhibit some bacteriostatic effects, particularly against Gram-positive bacteria.[4] This effect is often synergistic when used in combination with other preservation methods.[4] The antimicrobial activity of phosphates tends to increase with the length of the phosphate chain.[12]

Quantitative Data on the Application of this compound

The following tables summarize the typical concentrations of this compound used in various food applications and its effects on key quality parameters.

| Food Category | Typical Concentration Range (%) | Primary Functions | References |

| General Food Products | 0.05 - 2.0 | Buffering, Stabilization, Emulsification | [4] |

| Processed Cheese | 1.6 - 2.6 | Emulsification, pH control, Texture improvement | [4] |

| Milk Protein Beverages | 0.15 | Stabilization of proteins, Prevention of coagulation | [13][14] |

| Meat Products | 0.2 - 0.5 (as part of a phosphate blend) | Water retention, Improved texture and yield | [11] |

| Baked Goods | Varies | Leavening agent, Dough conditioning, Texture improvement | [3] |

| Non-dairy Creamers | Varies | Prevention of coagulation, Stabilization | [4][5] |

| Food Product | Parameter Measured | Effect of this compound | Quantitative Change | References |

| Processed Cheese | Meltability and Texture | Improved | Significant improvement with 1.6-2.6% DKP | [4] |

| Processed Cheese | Firmness | Increased | Firmness increases in the order: orthophosphate < polyphosphate < diphosphate < triphosphate | [15] |